molecular formula C29H35N3O2 B2496476 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide CAS No. 946365-67-9

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B2496476
CAS No.: 946365-67-9
M. Wt: 457.618
InChI Key: ZKXGSUNQEASFMQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a propanamide backbone substituted with a 4-methoxyphenyl group, a tetrahydroisoquinoline moiety, and a dimethylamino-phenyl group. The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive molecules, often contributing to binding affinity and selectivity toward enzymes or receptors .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O2/c1-31(2)26-13-11-24(12-14-26)28(32-19-18-23-6-4-5-7-25(23)21-32)20-30-29(33)17-10-22-8-15-27(34-3)16-9-22/h4-9,11-16,28H,10,17-21H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXGSUNQEASFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.

    Coupling of the Phenyl Groups: This can be done using a Suzuki coupling reaction, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the amine with a carboxylic acid or its derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced aromatic rings or nitro groups.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide exhibit anticancer properties . For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

  • Case Study : A study assessed the anticancer activity of tetrahydroisoquinoline derivatives against human tumor cells, revealing significant inhibition rates (GI50 values) in the low micromolar range . The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development in cancer therapy.

Neurological Applications

The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases.

  • Case Study : Research on related compounds has demonstrated their ability to modulate dopamine receptor activity, which is crucial for conditions like Parkinson's disease and schizophrenia . The specific interactions of this compound with these receptors warrant further investigation.

Antimicrobial Properties

Emerging studies suggest that this compound may also possess antimicrobial activity. The structural characteristics allow it to interact with bacterial cell membranes or inhibit specific enzymatic pathways essential for bacterial survival.

  • Case Study : Similar compounds have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation . Investigating the antimicrobial spectrum of this compound could lead to novel treatments for resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with partial structural or functional overlap. Below is a detailed analysis:

Tetrahydroisoquinoline Derivatives

describes tetrahydroisoquinoline derivatives such as (S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)-3-phenyl-2-(2,2,2-trifluoroacetamido)propanamide. Key differences include:

  • Substituents: The hexyl and pyridinyl groups in contrast with the dimethylamino-phenyl and 4-methoxyphenyl groups in the target compound.
  • Backbone: Both share a propanamide-tetrahydroisoquinoline hybrid structure, but the target compound lacks the trifluoroacetamido group, which may reduce metabolic stability compared to the fluorinated analog .

Propanamide-Based Analogs

and list compounds like 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4) and N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (CAS 923719-87-3). Comparative observations:

  • Functional Groups : The 4-methoxyphenyl propanamide moiety is shared, but the sulfonyl-thiazole and chlorophenyl groups in and introduce distinct electronic and steric properties.
  • Pharmacokinetics: Sulfonamide groups (as in ) typically enhance solubility but may increase toxicity risks compared to the dimethylamino-phenyl group in the target compound .

Aromatic and Heterocyclic Variations

and include compounds with diazenyl, thiazole, or pyridinyl substituents. For example, 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol () and 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide () exhibit:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methoxyphenyl (electron-donating) and dimethylamino groups may enhance π-π stacking interactions compared to sulfonamide or diazenyl groups (electron-withdrawing) .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(4-methoxyphenyl)propanamide, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is C28H35N3O3C_{28}H_{35}N_{3}O_{3}, with a molecular weight of approximately 493.67 g/mol. The structure features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.

Molecular Structure

ComponentDescription
Dimethylamino groupEnhances lipophilicity and receptor binding
Tetrahydroisoquinoline coreAssociated with neuropharmacological effects
Methoxyphenyl groupMay influence selectivity and potency

Research indicates that this compound may act as an antagonist at orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep-wake regulation and appetite control. The blockade of these receptors can potentially aid in treating conditions such as insomnia and obesity.

Key Findings from Studies

  • Orexin Receptor Antagonism : The compound demonstrated significant inhibition of orexin A activity at both OX1 and OX2 receptors, with an apparent dissociation constant KeK_e indicating strong binding affinity .
  • Structure-Activity Relationship (SAR) : Variations in the substituents at the 1-position of the tetrahydroisoquinoline scaffold significantly affected the biological activity. For instance, compounds with larger alkyl substitutions showed different potencies at the orexin receptors .
  • Comparative Potency : In a series of tests comparing various analogs, the dimethylamino substitution was linked to enhanced potency at the OX1 receptor (Ke = 13 nM), while larger N-alkyl groups led to decreased activity .

Case Studies

  • Study on Orexin Blockade : A study published in Nature highlighted that compounds similar to this one could reduce food intake and increase sleep duration in animal models by antagonizing orexin receptors .
  • Neuropharmacological Effects : Another investigation focused on the impact of tetrahydroisoquinoline derivatives on neurotransmitter systems, suggesting potential applications in treating mood disorders due to their interaction with serotonin and dopamine pathways .

Biological Activity Summary

Compound IDReceptor TypeKeK_e (nM)Activity Level
Compound 11OX1< 1High
Compound 12OX24.2Moderate
Target CompoundOX113Enhanced Potency

Structure-Activity Relationship Analysis

Substituent TypeEffect on Activity
DimethylaminoIncreased potency at OX1
MethoxyEssential for receptor selectivity
Alkyl Group SizeLarger groups decrease potency

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side products.
  • Solvent Choice : Polar aprotic solvents like DMF or dichloromethane (used in analogous amide syntheses) enhance solubility of intermediates .
  • Catalyst Selection : Triethylamine or HOBt/EDC systems are common for amide bond formation, reducing racemization .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity. Monitor via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, tetrahydroisoquinoline protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]+ (e.g., calculated m/z ~494.6) .
  • FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Start with high-throughput screening:

  • Enzyme Inhibition : Test against kinases or GPCRs (e.g., IC50 determination using fluorescence polarization) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., serotonin receptors) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • QSAR : Develop models correlating substituent effects (e.g., methoxy vs. dimethylamino groups) with bioactivity .

Q. How to resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) using tools like RevMan .
  • Dose-Response Reproducibility : Validate conflicting results via independent EC50/IC50 curves (n ≥ 3 replicates) .
  • Structural Analog Comparison : Benchmark against compounds with similar tetrahydroisoquinoline motifs (e.g., differences in logP or H-bond donors) .

Q. What strategies enable efficient multi-step synthesis for derivatives with enhanced potency?

  • Methodological Answer :

  • Parallel Synthesis : Use Ugi or Passerini reactions to generate libraries of analogs (e.g., varying aryl groups) .
  • Microwave-Assisted Reactions : Reduce reaction times for steps like cyclization (e.g., 30 min vs. 12 hr conventional) .
  • Late-Stage Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for biaryl motifs) .

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